Cas no 61627-93-8 (Benzene, 1,1'-[(4-nitrophenyl)methylene]bis[2-iodo-4-nitro-)
61627-93-8 structure
Product Name:Benzene, 1,1'-[(4-nitrophenyl)methylene]bis[2-iodo-4-nitro-
CAS No:61627-93-8
MF:C19H11I2N3O6
MW:631.116089105606
CID:472219
PubChem ID:71393998
Update Time:2025-04-19
Benzene, 1,1'-[(4-nitrophenyl)methylene]bis[2-iodo-4-nitro- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1,1'-[(4-nitrophenyl)methylene]bis[2-iodo-4-nitro-
- 2-iodo-1-[(2-iodo-4-nitrophenyl)-(4-nitrophenyl)methyl]-4-nitrobenzene
- 1,1'-[(4-Nitrophenyl)methylene]bis(2-iodo-4-nitrobenzene)
- DTXSID00815732
- 61627-93-8
-
- Inchi: 1S/C19H11I2N3O6/c20-17-9-13(23(27)28)5-7-15(17)19(11-1-3-12(4-2-11)22(25)26)16-8-6-14(24(29)30)10-18(16)21/h1-10,19H
- InChI Key: TWWWYZMGPSGCBS-UHFFFAOYSA-N
- SMILES: IC1C=C(C=CC=1C(C1C=CC(=CC=1)[N+](=O)[O-])C1C=CC(=CC=1I)[N+](=O)[O-])[N+](=O)[O-]
Computed Properties
- Exact Mass: 630.87283
- Monoisotopic Mass: 630.87373g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 3
- Complexity: 606
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.1
- Topological Polar Surface Area: 138Ų
Experimental Properties
- PSA: 129.42
Benzene, 1,1'-[(4-nitrophenyl)methylene]bis[2-iodo-4-nitro- Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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